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Compound of Interest

Compound Name: Rhodium(II) triphenylacetate dimer

Cat. No.: B15336638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural

analysis of the Rhodium(II) triphenylacetate dimer, a significant catalyst in organic synthesis

and a molecule of interest for drug development. This document details the experimental

protocols for its preparation and outlines the key structural features determined through various

analytical techniques.

Introduction
Rhodium(II) carboxylate dimers are a well-established class of compounds known for their

distinctive "paddlewheel" structure and significant catalytic activity. Among these, the

Rhodium(II) triphenylacetate dimer, with its bulky triphenylacetate ligands, presents unique

steric and electronic properties that influence its reactivity and selectivity in various chemical

transformations. These complexes are particularly valued for their ability to catalyze C-H

activation and insertion reactions, cyclopropanation, and other carbene-transfer reactions,

which are pivotal in the synthesis of complex organic molecules, including pharmaceutically

active compounds.

This guide will focus on the synthesis of dirhodium(II) tetrakis(triphenylacetate), denoted as

Rh₂(O₂CCPh₃)₄, and the analysis of its molecular structure.
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Synthesis of Rhodium(II) Triphenylacetate Dimer
The synthesis of Rhodium(II) triphenylacetate dimer is typically achieved through a ligand

exchange reaction, a common and effective method for preparing various dirhodium(II)

tetracarboxylates. This process generally involves the substitution of the acetate ligands from

the readily available dirhodium(II) tetraacetate with triphenylacetic acid.

Experimental Protocol: Ligand Exchange Synthesis
A general procedure for the synthesis of dirhodium(II) tetracarboxylates via ligand exchange is

as follows. This protocol can be adapted for the specific synthesis of the triphenylacetate dimer.

Materials:

Dirhodium(II) tetraacetate dihydrate [Rh₂(OAc)₄(H₂O)₂]

Triphenylacetic acid (a molar excess)

A high-boiling solvent (e.g., chlorobenzene, toluene, or a mixture of carboxylic acid and an

appropriate alcohol)

Procedure:

A mixture of dirhodium(II) tetraacetate dihydrate and a molar excess of triphenylacetic acid is

suspended in a suitable high-boiling solvent.

The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon).

The progress of the reaction can be monitored by observing the color change of the solution

and by analytical techniques such as thin-layer chromatography (TLC).

The acetic acid byproduct is continuously removed from the reaction mixture, for example,

by distillation, to drive the equilibrium towards the formation of the desired product.

After the reaction is complete (typically after several hours to a day), the mixture is cooled to

room temperature.

The product, Rhodium(II) triphenylacetate dimer, which is generally a solid, is isolated by

filtration.
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The crude product is then purified by recrystallization from an appropriate solvent system

(e.g., dichloromethane/hexane) to yield the final product, often as a dichloromethane adduct.

[1][2]

Logical Workflow for Synthesis:

Rh₂(OAc)₄(H₂O)₂ + Triphenylacetic Acid

High-boiling solvent (e.g., Chlorobenzene)

Reflux under Inert Atmosphere Removal of Acetic Acid

Cooling to Room Temperature Isolation of Crude Product Purification by Recrystallization
(e.g., CH₂Cl₂/Hexane) Rh₂(O₂CCPh₃)₄

Click to download full resolution via product page

Caption: Synthetic workflow for Rhodium(II) triphenylacetate dimer.

Structural Analysis
The molecular structure of Rhodium(II) triphenylacetate dimer is characterized by the iconic

paddlewheel conformation, a hallmark of dirhodium(II) tetracarboxylate complexes.[3][4] This

structure consists of two rhodium atoms bridged by four triphenylacetate ligands.

General Structural Features
The core of the complex is a Rh-Rh single bond. Each rhodium atom is coordinated to four

oxygen atoms from the carboxylate groups in a square-planar arrangement. The two Rh(O₄)

planes are parallel, and the four bridging triphenylacetate ligands create a cylindrical cage

around the dirhodium core. The axial positions of the rhodium atoms are available for

coordination with solvent molecules or other ligands, which is crucial for their catalytic activity.

[3]

Diagram of the Paddlewheel Structure:

Caption: Schematic of the paddlewheel structure of the dirhodium core.
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X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional

structure of molecules. While a specific crystal structure for Rhodium(II) triphenylacetate
dimer is not readily available in the public domain, data from related dirhodium(II)

tetracarboxylate complexes with bulky aryl ligands provide valuable insights into the expected

structural parameters.[3][4]

Table 1: Typical Structural Parameters for Dirhodium(II) Tetracarboxylate Dimers with Bulky

Ligands

Parameter Typical Value (Å) Reference

Rh-Rh bond length 2.35 - 2.45 [5][6][7]

Rh-O bond length 2.02 - 2.10

Rh-N (axial ligand) ~2.23

Note: These are generalized values from similar structures and may vary for the specific

triphenylacetate dimer.

Spectroscopic Analysis
Spectroscopic techniques are essential for characterizing the synthesized complex and

confirming its identity and purity.

¹H and ¹³C NMR spectroscopy are used to characterize the organic ligands of the complex.

Due to the diamagnetic nature of the Rh(II) dimer, sharp NMR signals are typically observed.

The spectra are expected to show resonances corresponding to the phenyl protons and the

quaternary carbon of the triphenylacetate ligands. The chemical shifts will be influenced by the

coordination to the rhodium centers.

Table 2: Expected NMR Spectroscopic Data
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Nucleus
Expected Chemical Shift
(δ, ppm)

Multiplicity

¹H 7.0 - 8.0 Multiplet

¹³C (phenyl) 120 - 140 Multiple signals

¹³C (quaternary) ~80 Singlet

¹³C (carbonyl) 180 - 190 Singlet

Note: These are approximate ranges and can be influenced by the solvent and the presence of

axial ligands.

Mass spectrometry is used to determine the molecular weight of the complex and confirm its

dimeric nature. Techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment

(FAB) are often employed. The mass spectrum is expected to show a peak corresponding to

the molecular ion [M]⁺ or related fragments.

Table 3: Mass Spectrometry Data

Parameter Value

Molecular Formula C₈₀H₆₀O₈Rh₂

Molecular Weight 1355.14 g/mol

Expected m/z for [M]⁺ ~1355.2

Note: The observed mass may correspond to adducts with solvent molecules, such as

dichloromethane.[1][2]

Applications in Research and Drug Development
Rhodium(II) triphenylacetate dimer is a powerful catalyst for a range of organic

transformations.[8] Its steric bulk can impart high levels of regio- and stereoselectivity in

reactions such as:
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C-H Functionalization: The selective insertion of carbenes into C-H bonds is a transformative

tool in organic synthesis, allowing for the direct modification of hydrocarbon frameworks.[9]

Cyclopropanation: The formation of cyclopropane rings is a key step in the synthesis of many

natural products and pharmaceuticals.

Ylide Formation and Subsequent Reactions: The reaction of carbenoids with heteroatoms

can lead to the formation of ylides, which can undergo further synthetically useful

rearrangements.

The ability to catalyze these complex transformations with high precision makes Rhodium(II)
triphenylacetate dimer and related catalysts valuable tools in the synthesis of novel drug

candidates.

Conclusion
Rhodium(II) triphenylacetate dimer is a catalytically active molecule with a well-defined

paddlewheel structure. Its synthesis is readily achievable through established ligand exchange

protocols. The structural and spectroscopic data, while requiring further specific experimental

determination for this exact compound, can be reliably inferred from the extensive literature on

related dirhodium(II) tetracarboxylate complexes. The unique steric and electronic properties

conferred by the triphenylacetate ligands make it a valuable catalyst for selective organic

transformations, with significant potential in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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